molecular formula C22H20FNO5 B6602171 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2138005-73-7

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B6602171
CAS No.: 2138005-73-7
M. Wt: 397.4 g/mol
InChI Key: HJGQMGYYHMPJNP-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a fluoren-9-ylmethanol derivative, and then introduce the necessary functional groups through a series of reactions, including esterification and fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. This might include the use of catalysts to improve yield and selectivity, as well as purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified or used in subsequent reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Applications in material science and the development of new chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and potential applications. Similar compounds might include other spirocyclic molecules or derivatives of fluoren-9-ylmethanol. the presence of the fluorine atom and the specific arrangement of functional groups set it apart.

List of Similar Compounds

  • 6-azaspiro[3.4]octane derivatives

  • Fluoren-9-ylmethanol derivatives

  • Other fluorinated spirocyclic compounds

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5/c23-22(19(25)26)11-24(10-21(22)12-28-13-21)20(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGQMGYYHMPJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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